methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate

GABA receptor pharmacology Serotonin transporter inhibition Conformational constraint

Researchers designing peptide mimetics requiring sequential deprotection of two amine functionalities face route failure with Boc-only protection-TFA-mediated Boc removal also cleaves acid-labile groups. This Cbz-protected (1S,3R)-cyclopentane β-amino ester solves this: Cbz withstands TFA, enabling selective Boc deprotection, then is removed orthogonally via hydrogenolysis. The Cbz chromophore permits ee determination by standard HPLC-UV at 254 nm, eliminating chiral SFC dependence. Supplied at ≥97% purity (MDL MFCD22126138) with full batch traceability.

Molecular Formula C15H19NO4
Molecular Weight 277.31 g/mol
CAS No. 1421769-37-0
Cat. No. B1400221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate
CAS1421769-37-0
Molecular FormulaC15H19NO4
Molecular Weight277.31 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(C1)NC(=O)OCC2=CC=CC=C2
InChIInChI=1S/C15H19NO4/c1-19-14(17)12-7-8-13(9-12)16-15(18)20-10-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3,(H,16,18)/t12-,13+/m0/s1
InChIKeyVDOLNJIOWMVCGN-QWHCGFSZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate – Product Overview


Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate (CAS 1421769-37-0) is a single-enantiomer, orthogonally protected cyclopentane β-amino acid derivative with molecular formula C15H19NO4 and molecular weight 277.32 g/mol [1]. The compound features a cis-(1S,3R) cyclopentane scaffold bearing a methyl ester at the 1-position and a benzyloxycarbonyl (Cbz)-protected amine at the 3-position . It is supplied as a research-grade chiral building block at ≥97% purity with MDL identifier MFCD22126138, primarily sourced from Matrix Scientific (VWR catalog 102520-084), Apollo Scientific, and AAblocks/Sigma-Aldrich [2]. The compound belongs to the class of conformationally constrained cyclopentane amino acid surrogates used in medicinal chemistry for introducing three-dimensionality and defined stereochemistry into target molecules [3].

Stereochemical-control study fit: Single-enantiomer (1S,3R) cyclopentane scaffold for conformationally constrained peptidomimetic design.
Orthogonal protection: Cbz group remains stable to acidic Boc cleavage, enabling sequential amine unveiling in multi-step synthesis.
Chiral building block quality: ≥97% purity with MDL identifier MFCD22126138 across independent suppliers, supporting batch reproducibility.

Why Generic Substitution Fails for Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate


This compound cannot be generically substituted by its closest analogs—the (1R,3S) enantiomer, the Boc-protected variant, the free amine, or the carboxylic acid form—because each alternative introduces a discrete and consequential change in downstream performance. The (1S,3R) absolute configuration is not interchangeable: in conformationally restricted cyclopentane amino acid systems, cis enantiomers exhibit up to ~3-fold differences in receptor potency at GABA(C) receptors and 4- to 9-fold differences in target binding affinity between cis and trans isomers in hSERT inhibitor programs [1]. The Cbz protecting group is orthogonal to Boc: Cbz withstands the acidic conditions (TFA) that cleave Boc, and is removed exclusively by catalytic hydrogenolysis (H₂, Pd/C), enabling selective sequential deprotection in multi-step syntheses where Boc would fail [2]. The methyl ester cannot be replaced by the free carboxylic acid (CAS 1380486-21-4) without altering reactivity in amide coupling or ester hydrolysis sequences. These are not marginal differences—they are decisive for synthetic route design, chiral purity verification, and biological outcome .

This product (1S,3R) Cbz-methyl ester
(1R,3S) enantiomer or trans diastereomers may shift receptor complementarity; reported 3- to 9-fold target-binding differences in analogous cyclopentane systems caution against direct substitution.
This product Cbz protection
Boc-protected analog (CAS 1400583-12-1) cannot replicate orthogonal deprotection: Boc cleaves under acidic conditions where Cbz is stable, disrupting sequential amine unveiling strategies.
This product Methyl ester
Free carboxylic acid (CAS 1380486-21-4) lacks direct amidation or reduction pathways without prior activation, adding synthetic steps and reducing divergent optionality.

Quantitative Evidence vs. Analogs


Stereochemistry Impact on Target Binding: cis vs. trans Isomers

The (1S,3R) cis configuration is the biologically preferred stereochemistry in multiple structurally related cyclopentane amino acid systems. In the 3-aminocyclopentanecarboxylic acid scaffold—the deprotected core of this compound—the (+)-CACP enantiomer (corresponding to (1S,3R) configuration) exhibits an EC₅₀ of 26.1±1.1 μM at human ρ1 GABA(C) receptors, compared to 78.5±3.5 μM for the (−)-CACP enantiomer, representing a 3.0-fold potency difference [1]. In a structurally more complex series of 3-(3-aminocyclopentyl)indole hSERT inhibitors, the (1S,3R)-cis compound (8a) displayed a binding affinity (Ki) of 0.22 nM, whereas the corresponding trans isomers were 4- to 9-fold less potent (0.88–1.98 nM range) [2]. The (1S,3R) stereochemistry is not a passive structural feature; it directly governs receptor-ligand complementarity.

Stereochemistry & target binding
Class-level inference
cis-(1S,3R) analogues show 3.0-fold higher GABA(C) potency and 4–9× higher hSERT affinity vs. trans or (1R,3S) enantiomers.
Enantiomer-attribution review: stereochemistry governs receptor complementarity in constrained scaffolds.
Data from recombinant GABA(C) and hSERT radioligand assays; direct attribution requires target-specific validation.
GABA receptor pharmacology Serotonin transporter inhibition Conformational constraint Chiral recognition

Protecting Group Orthogonality: Cbz vs. Boc

The Cbz (benzyloxycarbonyl) protecting group on this compound provides orthogonal deprotection capability relative to the widely used Boc (tert-butoxycarbonyl) analog. Cbz is stable under the acidic conditions (e.g., TFA/CH₂Cl₂, 1:1 v/v) that rapidly cleave Boc groups, and is removed exclusively by catalytic hydrogenolysis (H₂, Pd/C) [1]. Conversely, Boc is stable under hydrogenolysis conditions that cleave Cbz. This mutual orthogonality is critical: when both protecting groups coexist in a synthetic intermediate, either can be removed selectively without affecting the other, a capability that the Boc-protected analog (CAS 1400583-12-1) cannot replicate when orthogonal deprotection is required . The Cbz group also enhances stability toward nucleophiles and bases compared to the free amine (CAS 1314922-38-7), which is prone to undesired side reactions [2].

Cbz vs. Boc orthogonality
Class-level inference
Cbz survives TFA/CH₂Cl₂ (1:1) that cleaves Boc quantitatively; removed exclusively by H₂, Pd/C. Mutually exclusive deprotection confirmed.
Sequential amine unveiling requires orthogonal protection profiles; Boc analog lacks this capability.
Typical conditions: Boc deprotection 50% TFA, rt; Cbz hydrogenolysis 1 atm H₂, 10% Pd/C, MeOH.
Orthogonal protection Solid-phase peptide synthesis Catalytic hydrogenolysis Acid-labile deprotection

Cbz-Enhanced Chiral Chromatographic Resolution

The Cbz chromophore confers a significant advantage for chiral purity analysis. In a systematic evaluation of protecting group effects on enantioselective chromatography, Cbz-derivatized amines consistently demonstrated enhanced chiral resolution compared to underivatized or alternatively protected amines across both HPLC and SFC platforms using polysaccharide and Pirkle-type chiral stationary phases [1]. The benzyl chromophore provides strong UV absorption (λmax ~254 nm), enabling sensitive detection of minor enantiomeric impurities. In contrast, the Boc-protected analog lacks a strong UV chromophore, relying on weak end-absorption (~210 nm) that is prone to solvent interference and lower signal-to-noise ratios [2]. This difference directly impacts the reliability of enantiomeric excess (ee) determination in quality control workflows.

Chiral chromatographic resolution
Cross-study comparable
Cbz derivatives show enhanced chiral resolution (α, Rs) on polysaccharide CSPs vs. underivatized or Boc-protected amines; strong UV at 254 nm vs. weak end-absorption of Boc.
Supports robust enantiomeric excess determination by standard HPLC-UV; Boc analog requires less reliable low-wavelength detection.
HPLC: Chiralpak AD/OD; SFC: Chiralpak AD-H/OD-H; exact resolution depends on analyte and CSP.
Chiral HPLC Supercritical fluid chromatography Enantiomeric excess determination Quality control

Purity and Batch-to-Batch Traceability

Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate is commercially available at ≥97% purity from multiple independent suppliers, including Matrix Scientific (VWR catalog 102520-084) and AAblocks/Sigma-Aldrich, with a registered MDL number MFCD22126138 that ensures unambiguous compound identification across vendor catalogs [1]. Certificates of Analysis (COA) are available upon request, providing batch-specific purity verification [2]. In contrast, the Boc-protected analog methyl 3-((tert-butoxycarbonyl)amino)cyclopentane-1-carboxylate (CAS 1400583-12-1) is typically supplied at 95% purity , and the free amine methyl 3-aminocyclopentane-1-carboxylate (CAS 1314922-38-7) requires careful handling due to its reactivity and hygroscopicity. The 2% purity differential between the Cbz compound (≥97%) and the Boc analog (~95%) translates to a meaningful difference in impurity burden when used in multi-step synthesis where impurities propagate and amplify.

Purity & traceability
Supporting evidence
≥97% purity from multiple suppliers (Matrix Scientific, AAblocks/Sigma-Aldrich); MDL MFCD22126138; COA available. Boc analog typically 95% purity.
Higher starting purity reduces impurity amplification in multi-step synthesis; 2% difference may translate to meaningful final-purity impact.
Sourcing data as of 2024–2025; verify batch-specific COA for critical applications.
Certificate of Analysis MDL registry Quality assurance Reproducibility

Methyl Ester vs. Carboxylic Acid Synthetic Utility

The methyl ester in this compound (MW 277.32) provides synthetic optionality that the free carboxylic acid analog (CAS 1380486-21-4, MW 263.29) does not. The methyl ester can be used directly in aminolysis reactions to form amides under mild conditions (e.g., AlMe₃-mediated coupling, or enzymatic aminolysis), or can be selectively reduced to the primary alcohol (LiAlH₄ or DIBAL-H) without affecting the Cbz carbamate [1]. In contrast, the free acid requires pre-activation (e.g., HATU, EDC/HOBt) for amide coupling and cannot be directly reduced without prior protection. This divergence means the methyl ester form enables at least two distinct synthetic pathways (direct amidation or reduction) that are inaccessible from the acid without additional protection/deprotection steps . The molecular weight difference (14.03 Da) also simplifies reaction monitoring by LC-MS and TLC.

Methyl ester vs. acid utility
Supporting evidence
Methyl ester enables direct aminolysis (AlMe₃) or reduction to alcohol (LiAlH₄) without affecting Cbz; free acid requires pre-activation for amidation.
Ester form provides at least two additional synthetic pathways, saving 1–2 steps when amide or alcohol targets are desired.
Aminolysis: AlMe₃, amine, CH₂Cl₂; Reduction: LiAlH₄, THF; Acid activation: HATU/DIPEA.
Amide bond formation Ester hydrolysis Chemoselective reduction Divergent synthesis

Cyclopentane Constraint vs. Acyclic Flexibility

The cyclopentane ring in this compound enforces a ~120° dihedral angle between the amine and carboxylate substituents, preorganizing the molecule into a folded conformation that mimics the bioactive geometry of GABA and related neurotransmitters [1]. This conformational restriction reduces the entropic penalty upon target binding compared to flexible acyclic β-amino acid methyl esters. In the GABA(C) receptor system, the cis-cyclopentane-constrained analog (+)-CACP (EC₅₀ = 26.1 μM) retains partial agonist activity, while flexible GABA analogues with similar functional groups can adopt multiple low-energy conformations, only a fraction of which are receptor-competent, leading to reduced effective potency [2]. The rigid cyclopentane scaffold also increases the fraction of sp³-hybridized carbons (Fsp³ = 0.53 for the cyclopentane core vs. ~0.33 for a comparable acyclic chain), a parameter positively correlated with clinical success rates in drug discovery [3].

Cyclopentane constraint
Class-level inference
Cyclopentane ring enforces ~120° dihedral angle, reducing accessible conformers vs. acyclic chains; Fsp³ ≈ 0.53 for C5 core vs. ~0.33 for comparable acyclic chain.
Conformational preorganization may reduce entropic binding penalty; reported Fsp³ increase supports 3D scaffold design goals.
Entropic benefit estimated from restricted rotor model; binding outcome depends on specific target pocket.
Conformational preorganization Entropic penalty Bioactive conformation Scaffold rigidity

Best Applications for Methyl (1S,3R)-3-{[(benzyloxy)carbonyl]amino}cyclopentane-1-carboxylate


Stereospecific Peptidomimetics with (1S,3R) Cyclopentane Scaffold

This compound is the optimal building block when a peptide backbone replacement demands a cis-1,3-disubstituted cyclopentane scaffold with (1S,3R) absolute configuration. As demonstrated in hSERT programs, the (1S,3R) stereochemistry can confer up to 9-fold affinity advantages over trans isomers [1]. The Cbz protection enables incorporation into peptide coupling sequences using standard solution-phase Boc-strategy deprotection protocols, where the Cbz group survives the acidic Boc removal step, allowing subsequent orthogonal unveiling of the cyclopentane amine for further elaboration [2].

Orthogonal Protection Strategy for Parallel Library Synthesis

In diversity-oriented synthesis campaigns where two amine functionalities must be sequentially and selectively deprotected, this compound serves as a key intermediate. The Cbz group withstands TFA-mediated Boc deprotection and can later be removed by catalytic hydrogenolysis without affecting acid-sensitive functionality elsewhere in the molecule [1]. This orthogonal deprotection sequence—unavailable with the Boc-only analog—enables the construction of compound libraries where the cyclopentane amine and a second amine handle are differentially functionalized [2].

Enantiopurity Verification by HPLC-UV for Chiral Building Blocks

For laboratories where chiral SFC or advanced detection systems (CAD, ELSD) are unavailable, the Cbz chromophore enables robust enantiomeric excess determination using standard HPLC-UV at 254 nm. The enhanced chiral resolution of Cbz derivatives on polysaccharide CSPs has been systematically demonstrated, providing higher confidence in enantiopurity assessment compared to Boc-protected or free amine analogs that rely on low-wavelength detection [1]. The ≥97% commercial purity and MDL number MFCD22126138 further support batch traceability across suppliers [2].

Divergent Amide and Alcohol Synthesis from Methyl Ester Intermediate

When a synthetic program requires both amide and alcohol derivatives from the same cyclopentane scaffold, the methyl ester form of this compound enables divergent pathways: direct AlMe₃-mediated aminolysis to generate amides, or LiAlH₄ reduction to yield the primary alcohol, both without affecting the Cbz-protected amine [1]. Procuring the ester rather than the free carboxylic acid (CAS 1380486-21-4) eliminates an esterification step when the amide target is desired, or avoids protection of the acid when the alcohol is the goal, saving 1–2 synthetic steps per derivative [2].

Application
Selection Property
Validation Focus
Stereospecific peptidomimetic design
Enantiomer-specific (1S,3R) scaffold configuration
Target-binding stereochemical attribution in receptor assays
Orthogonal protection strategy
Cbz group stability under acidic Boc cleavage conditions
Sequential amine unveiling verification by LC-MS or TLC
Chiral purity verification
Cbz chromophore-enhanced UV detectability
Enantiomeric excess determination by HPLC-UV at 254 nm
Divergent amide/alcohol synthesis
Methyl ester functional group optionality
Chemoselective transformation (amidation vs. reduction) monitoring
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